![molecular formula C11H12O5 B1272851 2-(4-Formyl-2-methoxyphenoxy)propanoic acid CAS No. 51264-79-0](/img/structure/B1272851.png)
2-(4-Formyl-2-methoxyphenoxy)propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-(p-methoxyphenoxy)propanoic acid, has been reported to interact with sweet taste receptors .
Mode of Action
It’s structurally similar compound, 2-(p-methoxyphenoxy)propanoic acid, is known to inhibit the perception of sweetness in humans by blocking the activation of the sweet taste receptor t1r3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-formyl-2-methoxyphenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2-methoxyphenoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)propanoic acid.
Reduction: 2-(4-Hydroxymethyl-2-methoxyphenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Formyl-2-methoxyphenoxy)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Lacks the formyl group, resulting in different reactivity and applications.
2-(4-Hydroxy-2-methoxyphenoxy)propanoic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Biological Activity
2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C12H12O4
- Molecular Weight : 224.21 g/mol
- Density : 1.265 g/cm³
- Boiling Point : 396ºC at 760 mmHg
The compound features a unique structure, characterized by a formyl group and a methoxyphenoxy moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in several studies. In particular, it has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). A notable study demonstrated that at high concentrations (100 µg/mL), it reduced IFN-γ release by up to 79%, indicating a strong immunomodulatory effect .
Table 1: Summary of Anti-inflammatory Activity
Compound Concentration (µg/mL) | TNF-α Release Inhibition (%) | IFN-γ Release Inhibition (%) | IL-10 Release Stimulation (%) |
---|---|---|---|
100 | 44 | 79 | Significant increase |
50 | Moderate (20-30) | Low (10-15) | Minimal increase |
Control | - | - | - |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance. Preliminary findings suggest that it may modulate pathways related to cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the compound's potential to serve as a template for developing new antibiotics.
- Inflammation Model in PBMCs : In another study, PBMCs were stimulated with lipopolysaccharides (LPS) and treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of inflammatory cytokines, reinforcing the compound's role as an anti-inflammatory agent .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHKYEYVHIVNMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387770 |
Source
|
Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-79-0 |
Source
|
Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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